

Unveiling the Solid-State Architecture of Norfloxacin Succinate: A Crystallographic Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Norfloxacin succinil

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical analysis of the crystal structure of Norfloxacin succinate, a salt form of the broad-spectrum fluoroquinolone antibiotic Norfloxacin. By forming a salt with succinic acid, the physicochemical properties of Norfloxacin, such as solubility and stability, can be modulated. A thorough understanding of its solid-state structure is paramount for drug development, formulation, and quality control. This guide summarizes the key crystallographic data, details the experimental protocols for its characterization, and provides a logical workflow for its structural analysis.

Crystallographic Data Summary

The crystal structure of Norfloxacin succinate monohydrate has been determined by single-crystal X-ray diffraction.^{[1][2]} The asymmetric unit of the crystal contains one Norfloxacin cation, half of a succinate dianion, and one water molecule, indicating a 2:1:2 stoichiometric ratio of Norfloxacin, succinate, and water, respectively.^[1] The succinic acid molecule transfers protons from its two carboxylic acid groups to the piperazinyl nitrogen atoms of two different Norfloxacin molecules, resulting in the formation of a succinate dianion and two Norfloxacin cations.^[1] The crystal structure is isostructural with Norfloxacin hemifumarate monohydrate.^[3]

The detailed crystallographic data for Norfloxacin succinate monohydrate, as retrieved from the Cambridge Crystallographic Data Centre (CCDC) under the deposition code VETWAT, is

summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for Norfloxacin Succinate Monohydrate

Parameter	Value
Empirical Formula	C ₁₆ H ₁₉ FN ₃ O ₃ ·0.5(C ₄ H ₄ O ₄)·H ₂ O
Formula Weight	406.40 g/mol
Temperature	293(2) K
Wavelength	1.54178 Å
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a	14.532(3) Å
b	9.876(2) Å
c	13.987(3) Å
α	90°
β	115.43(3)°
γ	90°
Volume	1814.1(7) Å ³
Z	4
Calculated Density	1.488 Mg/m ³
Absorption Coefficient	0.987 mm ⁻¹
F(000)	856
Data Collection	
Crystal Size	0.30 x 0.25 x 0.20 mm
θ Range for Data Collection	4.25 to 67.00°
Index Ranges	-17 ≤ h ≤ 17, -11 ≤ k ≤ 11, -16 ≤ l ≤ 16
Reflections Collected	15879

Independent Reflections	3184 [R(int) = 0.045]
Refinement	
Refinement Method	Full-matrix least-squares on F ²
Data / Restraints / Parameters	3184 / 0 / 262
Goodness-of-fit on F ²	1.04
Final R indices [I > 2σ(I)]	R1 = 0.048, wR2 = 0.134
R indices (all data)	R1 = 0.059, wR2 = 0.145
Largest Diff. Peak and Hole	0.27 and -0.29 e.Å ⁻³

Table 2: Selected Bond Lengths (Å)

Bond	Length (Å)
F(1)-C(6)	1.362(2)
O(1)-C(4)	1.248(2)
O(2)-C(3A)	1.257(2)
O(3)-C(3)	1.229(2)
N(1)-C(2)	1.353(3)
N(1)-C(8A)	1.396(2)
N(1)-C(9)	1.468(3)
N(4)-C(10)	1.493(3)
N(4)-C(11)	1.495(3)
N(4)-H(4A)	0.91(3)
N(4)-H(4B)	0.91(3)

Table 3: Selected Bond Angles (°)

Atoms	Angle (°)
C(2)-N(1)-C(8A)	120.8(2)
C(2)-N(1)-C(9)	119.5(2)
C(8A)-N(1)-C(9)	119.7(2)
C(5)-C(6)-F(1)	119.0(2)
C(7)-C(6)-F(1)	118.4(2)
C(4A)-C(4)-O(1)	121.2(2)
C(3)-C(4)-O(1)	118.3(2)
C(3A)-O(2)-H(2O)	109.4
O(2A)-C(2A)-C(2A)#1	117.2(2)

Experimental Protocols

The following sections detail the methodologies employed for the synthesis, crystallization, and structural analysis of Norfloxacin succinate monohydrate.

Synthesis and Crystallization

Materials:

- Norfloxacin (purity > 99.8%)
- Succinic acid (purity > 99.8%)
- Methanol (analytical grade)
- Water (distilled)

Procedure:

- A 1:1 molar mixture of Norfloxacin (e.g., 63.8 mg, 0.2 mmol) and succinic acid (e.g., 23.6 mg, 0.2 mmol) is prepared.[\[3\]](#)

- The mixture is dissolved in a suitable solvent system, such as a methanol-water solution (e.g., 75:25 v:v), with gentle heating to ensure complete dissolution.^[2]
- The resulting solution is allowed to cool slowly to room temperature.
- The container is loosely covered to permit slow evaporation of the solvent.
- Single crystals of Norfloxacin succinate monohydrate suitable for X-ray diffraction are harvested after a period of several days.^[2]

Single-Crystal X-ray Diffraction (SXRD)

Instrumentation:

- A four-circle single-crystal X-ray diffractometer equipped with a CCD area detector.
- Graphite-monochromated Cu K α radiation ($\lambda = 1.54178 \text{ \AA}$).

Data Collection:

- A suitable single crystal is selected and mounted on a goniometer head.
- The diffractometer is operated at a controlled temperature (e.g., 293 K).
- A series of ω and ϕ scans are performed to collect a complete sphere of diffraction data.
- Data is typically collected over a 2θ range of approximately 4° to 140° .
- The collected intensity data is corrected for Lorentz and polarization effects. An absorption correction is also applied.

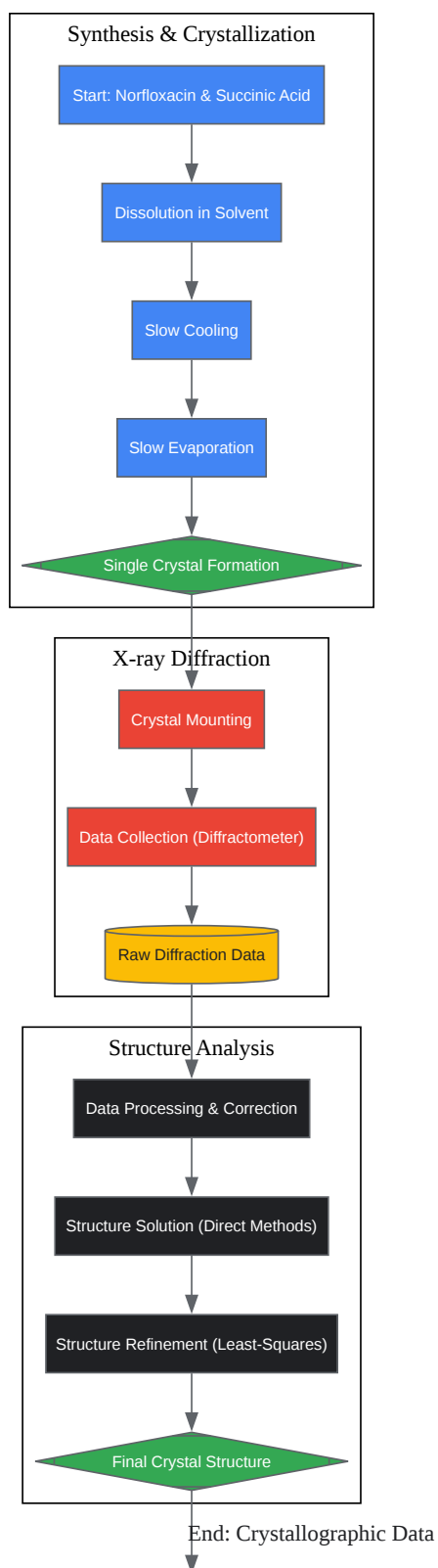
Structure Solution and Refinement:

- The crystal structure is solved using direct methods.
- The structure is then refined by a full-matrix least-squares procedure on F^2 .
- All non-hydrogen atoms are refined anisotropically.

- Hydrogen atoms attached to carbon are placed in calculated positions and refined using a riding model. Hydrogen atoms bonded to nitrogen and oxygen are located from the difference Fourier map and refined isotropically.
- The final refinement converges to provide the atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Visualization of the Experimental Workflow

The logical flow of the experimental and analytical process for determining the crystal structure of **Norfloxacin succinil** is depicted in the following diagram.



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*Experimental workflow for **Norfloxacin succinil** crystal structure analysis.*

This comprehensive guide provides the foundational knowledge for understanding the solid-state structure of Norfloxacin succinate. The presented data and protocols are essential for researchers and professionals in the pharmaceutical sciences, enabling further development and optimization of Norfloxacin-based drug products.

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References

- 1. pharmaceutical-cocrystal-and-salts-of-norfloxacin - Ask this paper | Bohrium [bohrium.com]
- 2. Downloads - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]
- 3. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Unveiling the Solid-State Architecture of Norfloxacin Succinate: A Crystallographic Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b034080#norfloxacin-succinil-crystal-structure-analysis]

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